

Application Notes and Protocols for Measuring GlyT-1 Occupancy with GSK931145

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Compound of Interest

Compound Name: GSK931145

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Introduction

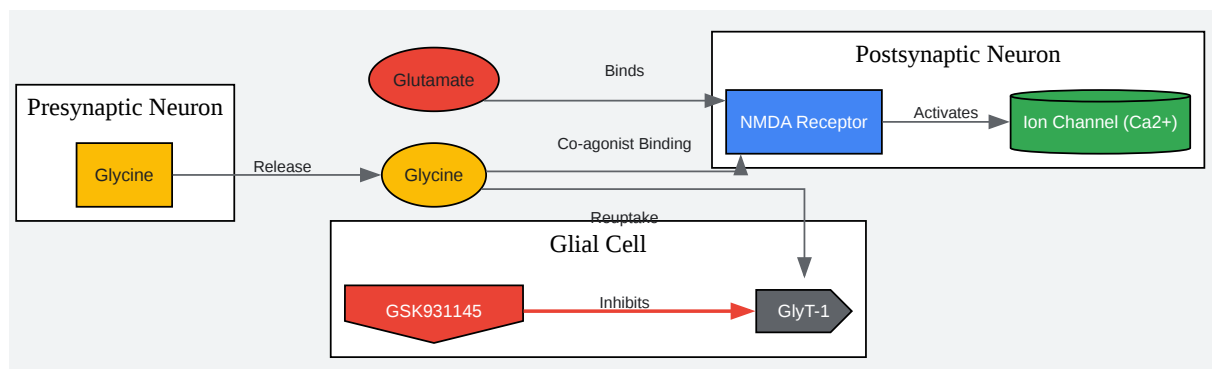
The Glycine Transporter Type 1 (GlyT-1) plays a crucial role in regulating glycine levels in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is essential for synaptic plasticity, learning, and memory.[1] Inhibition of GlyT-1 is a promising therapeutic strategy for treating central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[1][2][3][4] By blocking GlyT-1, extracellular glycine concentrations are increased, enhancing NMDA receptor activity.[1][2][3]

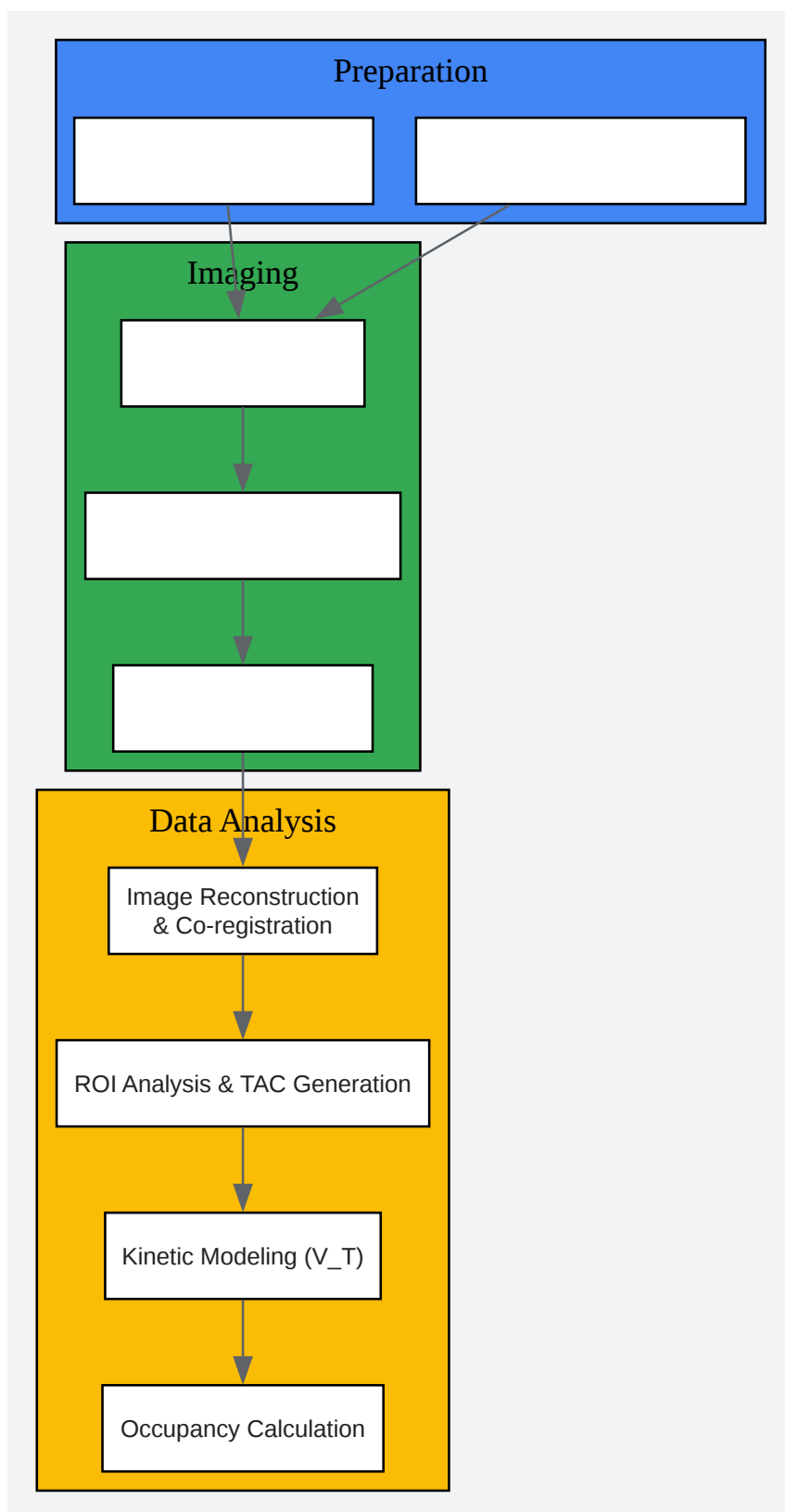
GSK931145 is a potent and selective inhibitor of GlyT-1.[5] When radiolabeled with carbon-11 ([11C]**GSK931145**), it serves as a valuable positron emission tomography (PET) radioligand for quantifying GlyT-1 availability in the living brain.[6][7] This allows for the direct measurement of GlyT-1 occupancy by therapeutic drug candidates, aiding in dose selection and confirming target engagement in clinical trials.[6][7][8] These application notes provide detailed protocols for utilizing [11C]**GSK931145** to measure GlyT-1 occupancy.

Signaling Pathway of GlyT-1 and Mechanism of Action of GSK931145

GlyT-1 is a sodium and chloride-dependent transporter located on both glial cells and neurons. [4] Its primary function is the reuptake of glycine from the synapse, thereby maintaining low extracellular glycine concentrations.[2][3] This regulation is critical because glycine is an obligatory co-agonist for the activation of NMDA receptors by glutamate.[2][3] Hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia.[1][2]

GSK931145 acts as an inhibitor of GlyT-1.[5] By binding to GlyT-1, it blocks the reuptake of glycine, leading to an increase in synaptic glycine levels.[2][3] This elevated glycine concentration enhances the activation of NMDA receptors, which is hypothesized to ameliorate symptoms associated with NMDA receptor hypofunction.[1][2][3]





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